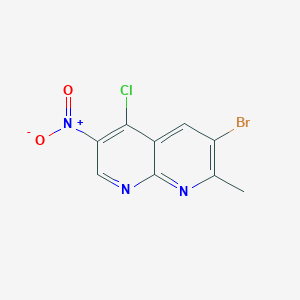

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 3-bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine derives from the parent 1,8-naphthyridine bicyclic system, a diazanaphthalene with nitrogen atoms at positions 1 and 8. Numbering begins at the nitrogen in the left ring (position 1) and proceeds clockwise, with the adjacent nitrogen assigned position 8. Substituents are prioritized according to the Cahn-Ingold-Prelog rules:

- Nitro group (-NO₂) : Position 6 (highest priority due to nitro's +M effect)

- Bromine : Position 3

- Chlorine : Position 5

- Methyl group (-CH₃) : Position 2

The molecular formula C₉H₅BrClN₃O₂ (MW 302.51 g/mol) reflects this substitution pattern. Comparative analysis with simpler derivatives like 6-bromo-2-methyl-1,8-naphthyridine (C₉H₇BrN₂) and 5-chloro-2-methyl-6-nitro-1,8-naphthyridine (C₉H₆ClN₃O₂) demonstrates how halogen and nitro groups systematically modify the core structure.

Properties

Molecular Formula |

C9H5BrClN3O2 |

|---|---|

Molecular Weight |

302.51 g/mol |

IUPAC Name |

3-bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine |

InChI |

InChI=1S/C9H5BrClN3O2/c1-4-6(10)2-5-8(11)7(14(15)16)3-12-9(5)13-4/h2-3H,1H3 |

InChI Key |

HGEBTOSEDRUTAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=C(C=NC2=N1)[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

- Substrates : 2-Aminonicotinaldehyde and methyl-substituted β-ketoester

- Advantage : Direct incorporation of methyl and nitro groups via pre-functionalized precursors.

Halogen Exchange

- Bromine introduction : Use CuBr₂ in DMF (120°C, 8 h) on 3-iodo precursor.

- Chlorine retention : Steric hindrance from the methyl group minimizes displacement at position 5.

Challenges and Optimization

- Nitration regioselectivity : Competing nitration at position 7 is minimized by electron withdrawal from existing chloro and methyl groups.

- Bromination side reactions : Adjunct use of DBU (1,8-diazabicycloundecene) suppresses di-bromination.

- Purification : Reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30) resolves nitro/chloro regioisomers.

Chemical Reactions Analysis

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties :

- Solubility : Nitro groups may reduce aqueous solubility, while methyl groups could enhance lipophilicity.

Antibacterial Activity

- Target Compound : While direct data are absent, structural analogs like PH-145 and SA-20-15 exceed linezolid’s efficacy against Gram-positive bacteria. The nitro group in the target may synergize with halogens for enhanced activity .

- SA-20-15: Exhibits superior activity due to its glycinyl side chain, which may facilitate target binding. Notably, it alters ctDNA’s CD spectra, suggesting possible DNA interaction—a trait absent in other derivatives .

Anticancer Activity

- PH-145/PH-189 : Demonstrate selective cytotoxicity against ovarian cancer cells. Their activity is independent of DNA interaction or topoisomerase inhibition, implicating alternative pathways (e.g., enzyme inhibition or apoptosis induction) .

- 5-Nitrofuroyl Derivatives: Exhibit non-selective cytotoxicity, highlighting the importance of substituent positioning for selectivity .

Mechanistic Insights

- Selectivity : PH-145/PH-189’s selectivity for tumor cells may arise from targeting overexpressed receptors or metabolic enzymes in cancer cells .

Biological Activity

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, characterized by its complex structure that includes bromine, chlorine, nitro, and methyl substituents. This unique combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine is , with a molecular weight of 243.49 g/mol. The presence of halogens and nitro groups enhances its reactivity and biological activity compared to other naphthyridine derivatives.

Biological Activity

Research indicates that naphthyridine derivatives exhibit a broad spectrum of pharmacological properties. The biological activities associated with 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine include:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of naphthyridine compounds. In vitro evaluations have shown that derivatives of this compound possess significant inhibitory effects against various pathogens. For instance, preliminary data suggest that 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .

2. Anticancer Properties

Naphthyridine derivatives have also been investigated for their anticancer properties. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The exact mechanism of action for 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine remains to be fully elucidated; however, it is hypothesized that it may interact with DNA or specific enzymes involved in cancer progression .

3. Enzyme Inhibition

Research has indicated that naphthyridines can act as inhibitors for various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. The specific interactions of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine with target enzymes are under investigation but are expected to contribute to its biological efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-6-methyl-1,8-naphthyridine | Amino group at position 2 | Exhibits strong antimicrobial activity |

| 5-Chloro-2-methyl-1,8-naphthyridine | Chlorine substituent at position 5 | Known for anti-inflammatory properties |

| 6-Nitroquinoline | Nitro group on a quinoline structure | Displays significant anticancer activity |

| 4-Bromoquinoline | Bromine substituent on quinoline | Effective against multidrug-resistant bacteria |

3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine's distinct halogenation pattern and the presence of both nitro and methyl groups enhance its reactivity and potential biological activity compared to these similar compounds .

Case Studies

Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various naphthyridine derivatives, including 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Mechanism Investigation : Another study explored the anticancer mechanisms of naphthyridines. It was found that compounds similar to 3-Bromo-5-chloro-2-methyl-6-nitro-1,8-naphthyridine could induce apoptosis through DNA intercalation and modulation of apoptotic pathways. This suggests potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.